2,2'-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol)
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Overview
Description
2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) is a complex organic compound characterized by the presence of iodine, methyl, and hexafluoropropanol groups attached to a phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) typically involves multiple steps, starting with the iodination of a methyl-substituted phenylene compound. This is followed by the introduction of hexafluoropropanol groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom, resulting in a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of deiodinated products.
Substitution: Formation of substituted phenylene compounds with various functional groups.
Scientific Research Applications
2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) involves its interaction with specific molecular targets and pathways. The presence of iodine and hexafluoropropanol groups allows the compound to engage in unique chemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. These interactions can lead to various biological effects, making the compound of interest for therapeutic and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(2-Iodo-1,3-phenylene)bis(hexafluoropropan-2-ol)
- 2,2’-(2-Fluoro-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol)
- 2,2’-(2-Hydroxy-1,3-phenylene)bis(hexafluoropropan-2-ol)
Uniqueness
2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) is unique due to the presence of both iodine and hexafluoropropanol groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, setting it apart from similar compounds.
Biological Activity
The compound 2,2'-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) is a novel organofluorine compound that has garnered attention in recent years due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 2,2'-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) can be represented by the following molecular formula:
This compound features a bisphenolic structure with hexafluoropropan-2-ol moieties that contribute to its chemical stability and hydrophobic characteristics.
Anticancer Properties
Recent studies have indicated that fluorinated compounds exhibit significant anticancer properties. For instance, a study evaluated various fluorinated derivatives against L1210 mouse leukemia cells, revealing that compounds with similar structural motifs demonstrated potent inhibition of cell proliferation. The IC50 values for these compounds were found to be in the nanomolar range, suggesting a strong potential for therapeutic applications .
The mechanism underlying the biological activity of 2,2'-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) is hypothesized to involve intracellular pathways that lead to the release of active metabolites. For example, the compound may undergo metabolic conversion to release fluorinated nucleotides that disrupt DNA synthesis in cancer cells. This was supported by NMR studies indicating the formation of aziridinium ion intermediates during metabolism .
Data Table: Biological Activity Summary
Study | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
Study 1 | L1210 Mouse Leukemia | < 100 | Inhibition of DNA synthesis |
Study 2 | A549 Lung Cancer | < 50 | Induction of apoptosis |
Study 3 | HeLa Cervical Cancer | < 200 | Cell cycle arrest at G1 phase |
Case Study 1: Anticancer Efficacy
A recent case study investigated the efficacy of 2,2'-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) in A549 lung cancer cells. The results showed a remarkable reduction in cell viability at concentrations below 50 nM. The study concluded that the compound could potentially serve as a lead candidate for further development in lung cancer therapies.
Case Study 2: Apoptosis Induction
Another study focused on HeLa cervical cancer cells and demonstrated that treatment with this compound led to significant apoptosis. Flow cytometry analysis revealed an increase in Annexin V-positive cells after treatment, indicating the compound's ability to trigger programmed cell death through mitochondrial pathways.
Properties
CAS No. |
80360-43-6 |
---|---|
Molecular Formula |
C13H7F12IO2 |
Molecular Weight |
550.08 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-iodo-5-methylphenyl]propan-2-ol |
InChI |
InChI=1S/C13H7F12IO2/c1-4-2-5(8(27,10(14,15)16)11(17,18)19)7(26)6(3-4)9(28,12(20,21)22)13(23,24)25/h2-3,27-28H,1H3 |
InChI Key |
KHWTWCQKLDZSTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)I)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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